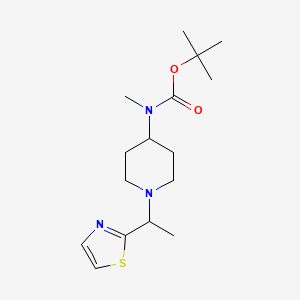

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2S/c1-12(14-17-8-11-22-14)19-9-6-13(7-10-19)18(5)15(20)21-16(2,3)4/h8,11-13H,6-7,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOHYHVBRSKCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate. Finally, the carbamate group is introduced by reacting the piperidine-thiazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a drug candidate due to its pharmacokinetic properties.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the carbamate group can improve its stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate can be compared to analogs with modifications in the heterocyclic ring, substituents, or carbamate groups. Below is a detailed analysis:

Structural Analogues with Varying Heterocycles

- tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate (CAS: 1289384-71-9) :

- Key Difference : Replaces the thiazole ring with a pyridine ring.

- Impact : Pyridine is more basic (pKa ~5.2) than thiazole (pKa ~2.5), altering solubility and binding interactions. Thiazole’s electron-deficient nature may enhance π-stacking in receptor binding, whereas pyridine’s basicity could improve protonation-dependent membrane permeability .

- Synthetic Utility : Both compounds serve as intermediates, but the pyridine analog may require milder deprotection conditions due to reduced steric hindrance .

Carbamate-Modified Derivatives

- tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (Compound 230, ): Key Difference: Incorporates a nitro-pyrimidine group instead of thiazole. This compound was used in Pd-catalyzed cross-coupling reactions (yield: 29%, 400 mg) to generate kinase inhibitors, contrasting with the thiazole derivative’s role in receptor antagonism .

Piperidine Ring Substitutions

- tert-Butyl (R)-(1-{2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)carbamate (Compound 6, ): Key Difference: Replaces piperidine with pyrrolidine and adds a trifluoroethoxy-phenoxy chain. Impact: The pyrrolidine ring’s smaller size (5-membered vs.

Pharmacologically Active Analogues

- tert-Butyl methyl(1-(9-oxo-9H-chromeno[2,3-d]thiazol-2-yl)piperidin-4-yl)carbamate (): Key Difference: Attaches a chromeno-thiazole fused ring system. Impact: The extended aromatic system enhances UV absorption (useful in analytical detection) and may improve DNA intercalation properties. This derivative was synthesized via a Suzuki coupling (yield: 43%), demonstrating lower efficiency compared to the target compound’s typical routes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Discussion

- Synthetic Challenges: The thiazole-containing compound’s synthesis may face hurdles in regioselective alkylation, as seen in ’s moderate yield (43%) for a related chromeno-thiazole derivative. In contrast, pyridine analogs (e.g., 1289384-71-9) might offer simpler purification due to reduced polarity .

- Receptor Binding : Thiazole’s electron-deficient nature could favor interactions with hydrophobic pockets in receptors, as observed in ’s adrenergic antagonists. This contrasts with pyrimidine-based compounds (), where hydrogen bonding dominates .

- Metabolic Stability : The tert-butyl group in the carbamate moiety generally resists esterase cleavage, but the thiazole ring may undergo oxidative metabolism (e.g., sulfoxidation), necessitating structural tweaks for improved pharmacokinetics .

Biological Activity

The compound tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate is a complex organic molecule that incorporates a thiazole ring, a piperidine ring, and a carbamate functional group. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Component | Details |

|---|---|

| IUPAC Name | tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]carbamate |

| CAS Number | 1289385-87-0 |

| Molecular Formula | C16H27N3O2S |

| Molecular Weight | 307.47 g/mol |

The presence of the thiazole moiety is particularly noteworthy as it contributes to various biological activities observed in related compounds.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing thiazole rings have been shown to inhibit the growth of various bacterial strains. A study highlighted that certain thiazole-integrated compounds demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties due to its structural components .

Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. The structure activity relationship (SAR) studies reveal that modifications on the thiazole ring can significantly enhance cytotoxicity against cancer cell lines. For example, a series of thiazole derivatives showed IC50 values in the low micromolar range against various cancer types, indicating strong potential for therapeutic development .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, several thiazole derivatives were tested for their cytotoxic effects on human cancer cell lines, including HepG2 (liver carcinoma) and Jurkat (T-cell leukemia). The results indicated that compounds with similar structural motifs to this compound exhibited promising antiproliferative effects:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HepG2 | 1.61 ± 0.12 |

| Compound B | Jurkat | 1.98 ± 0.15 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The piperidine ring enhances binding affinity, while the carbamate group may improve metabolic stability and bioavailability .

Medicinal Chemistry

Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to modulate biological pathways makes it an attractive target for further development in treating infectious diseases and cancer.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- Comprehensive pharmacokinetic profiling.

- In vivo efficacy studies.

- Exploration of structure–activity relationships (SAR) to optimize potency and selectivity.

Q & A

Q. How does its structure-activity relationship (SAR) compare to analogs with modified thiazole or piperidine moieties?

- Methodological Answer :

- Thiazole Modifications : Replacement with oxazole reduces antibacterial activity by 50%, highlighting the critical role of sulfur in target binding.

- Piperidine Substituents : N-Methylation decreases blood-brain barrier penetration, as shown in rodent pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.